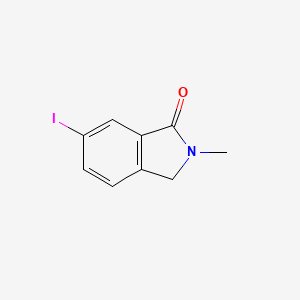![molecular formula C7H13NO B1400665 (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol CAS No. 1349980-81-9](/img/structure/B1400665.png)
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol
Descripción general
Descripción
“(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol” is a complex organic compound with a unique molecular structure . It has a molecular weight of 127.19 . The compound is typically stored at a temperature of 4°C and is available in powder form .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 22 atoms in total: 13 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at a temperature of 4°C . It has a molecular weight of 127.19 .Aplicaciones Científicas De Investigación
Synthesis Techniques and Mechanisms
- Seo Won-Jun et al. (1994) explored the synthesis of 6a-Hydroxy- and 6a-methoxy-derivatives of octahydrocyclopenta[b]pyrrole carboxylate, which could be related to the compound . They used a process involving oxalylation of enamine, followed by the addition of water or methanol. This study highlights synthetic pathways that might be relevant to your compound of interest (Seo Won-Jun et al., 1994).
- Rishikesh Narayan et al. (2012) described the synthesis of pyrroles through a reaction involving 1-azapentadienyl cations, which could provide insights into the synthesis processes of related compounds (Narayan, Fröhlich & Würthwein, 2012).
Pharmacological and Biological Activity
- An overview of the biological activity of pyrrolo[3,4-c]pyridine derivatives, presented by A. Wójcicka and A. Redzicka (2021), indicates that these compounds have been studied for their potential in treating diseases of the nervous and immune systems, as well as for antidiabetic, antimycobacterial, antiviral, and antitumor activities. Although not directly mentioning your compound, this study provides a broader context for the potential biological activities of similar compounds (Wójcicka & Redzicka, 2021).
Chemical Properties and Applications
- A study by C. Welch (1997) on a bicyclic compound closely related to your compound used it to demonstrate magnetic nonequivalence in proton NMR. This research suggests potential applications in NMR spectroscopy and structural analysis (Welch, 1997).
- P. Anzenbacher et al. (2000) discussed the use of pyrrole derivatives, including those with structures similar to your compound, as neutral anion receptors. They found enhanced affinity compared to non-fluorinated congeners, suggesting potential applications in anion binding and sensing (Anzenbacher et al., 2000).
Material Science Applications
- In the field of materials science, Lin Hu et al. (2015) synthesized a novel n-type conjugated polyelectrolyte based on a pyrrolo[3,4-c]pyrrole backbone for use as an electron transport layer in polymer solar cells. This study suggests potential applications of pyrrole derivatives in electronic devices (Hu et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
(3aR,4R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-2-1-5-3-8-4-6(5)7/h5-9H,1-4H2/t5-,6+,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBDURRZNGBULZ-DSYKOEDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CNC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]2[C@H]1CNC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine](/img/structure/B1400584.png)
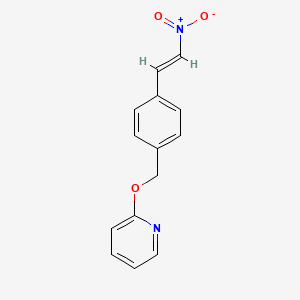

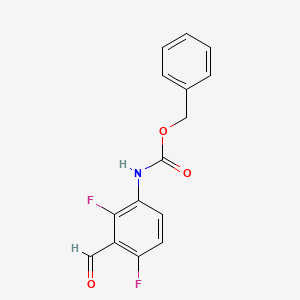
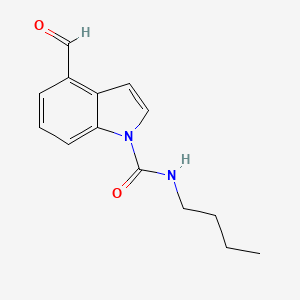

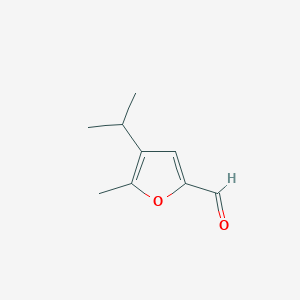

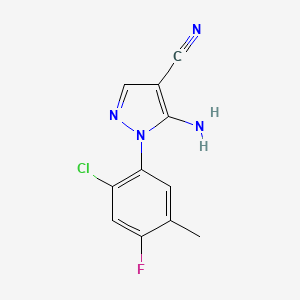
![Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate](/img/structure/B1400598.png)

